8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide
Description
8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an amide group, an ether group, and several alkyl groups
Properties
CAS No. |
59119-78-7 |
|---|---|
Molecular Formula |
C19H35NO2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
8-(2,2-dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide |
InChI |
InChI=1S/C19H35NO2/c1-8-20(9-2)18(21)13-16(3)11-10-12-17(4)14-22-15-19(5,6)7/h10-11,13,17H,8-9,12,14-15H2,1-7H3 |
InChI Key |
NQNSVUFPPWVMLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C=C(C)C=CCC(C)COCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,2-dimethylpropanol with a suitable diethylamine derivative under controlled conditions to form the desired amide linkage. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-(2,2-Dimethylpropoxy)quinoline
- 3,3-Dimethyl-2-butanol
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
Uniqueness
Compared to similar compounds, 8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of applications in different fields, making it a valuable compound for research and industrial use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
